![molecular formula C25H24O7 B2878608 Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 610760-11-7](/img/structure/B2878608.png)

Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

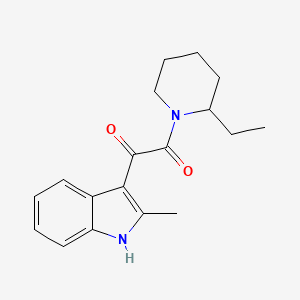

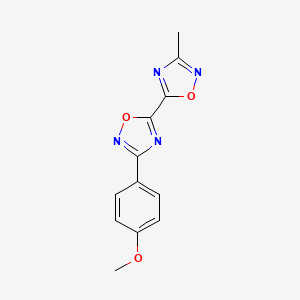

The compound is a complex organic molecule with several functional groups. It includes a prop-2-enyl group, a dihydro-1,4-benzodioxin ring, an ethyl group, a methyl group, a 4-oxochromen ring, and an oxyacetate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-benzodioxin ring and the 4-oxochromen ring are likely to contribute significantly to the compound’s overall shape and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. These could influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Aromatase Inhibition

This compound has been evaluated for its potential as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens and is a target for breast cancer therapy. The analogues of this compound, particularly those with a prop-2-enyl group, have shown some reversible activity against the human placental P450 aromatase enzyme . This suggests potential applications in the development of new breast cancer treatments.

Chiral Motif in Medicinal Chemistry

The chiral center within the 2,3-dihydro-1,4-benzodioxin-6-yl moiety is extensively utilized in medicinal substances. Such chiral motifs are found in bioactive natural compounds and therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin, which exhibit significant biological activities . This compound could serve as a precursor or a structural inspiration for the synthesis of these types of medications.

Enzymatic Synthesis

The compound’s structure is conducive to enzymatic reactions, which can be leveraged for the efficient synthesis of chiral intermediates. These intermediates are valuable in producing various bioactive molecules and pharmaceuticals .

Molecular Modeling

Due to its complex structure, this compound can be used in molecular modeling studies to design new enzyme inhibitors. By modifying the compound using molecular graphics, researchers can create analogues that resemble known inhibitors and evaluate their efficacy .

Reference Material for Analytical Studies

The unique structure of this compound makes it suitable as a reference material in analytical studies, particularly in mass spectrometry and chromatography. It can help in the calibration of instruments and validation of analytical methods .

Synthetic Organic Chemistry

The prop-2-enyl group in the compound is a versatile moiety in synthetic organic chemistry. It can undergo various reactions, including polymerizations, cycloadditions, and transformations, to create a wide array of organic compounds .

Natural Product Synthesis

The compound’s structure is reminiscent of certain natural products, making it a potential starting point for the synthesis of complex natural compounds. It could be used to develop synthetic routes for compounds that are difficult to obtain from natural sources .

Drug Design and Discovery

Lastly, the compound can be used in drug design and discovery processes. Its structure can be modified to create new compounds with potential therapeutic effects. It can also serve as a lead compound in the search for new drugs with improved efficacy and reduced side effects .

Orientations Futures

Propriétés

IUPAC Name |

prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7/c1-4-8-30-23(26)14-31-20-13-21-18(11-16(20)5-2)25(27)24(15(3)32-21)17-6-7-19-22(12-17)29-10-9-28-19/h4,6-7,11-13H,1,5,8-10,14H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBXRVWZABIIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC(=O)OCC=C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)

![2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2878527.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2878528.png)

![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)

![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)